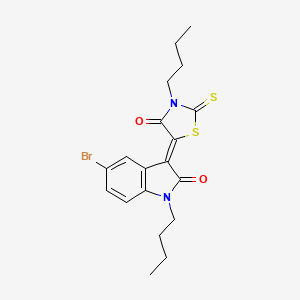![molecular formula C20H13BrCl2N2O4S B12026223 [4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12026223.png)
[4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-溴-2-[(E)-[(4-氯苯基)磺酰肼基亚甲基]甲基]苯基] 4-氯苯甲酸酯是一种复杂的有机化合物,其特征在于存在溴、氯和磺酰肼基。
准备方法
合成路线和反应条件
[4-溴-2-[(E)-[(4-氯苯基)磺酰肼基亚甲基]甲基]苯基] 4-氯苯甲酸酯的合成通常涉及多个步骤,从制备中间体化合物开始。该过程可能包括:
形成腙: 使 4-氯苯肼与醛或酮反应生成腙中间体。
磺酰化: 通过与磺酰氯反应引入磺酰基。
溴化: 使用溴化试剂(如溴或 N-溴代丁二酰亚胺)将溴原子添加到芳环上。
酯化: 在酸性或碱性条件下,与 4-氯苯甲酸形成酯键。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成以及严格控制反应条件,以确保高产率和纯度。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在磺酰肼基处。
还原: 还原反应可能针对硝基或磺酰基,将它们转化为胺或硫醚。
取代: 在适当条件下,芳环上的卤素原子(溴和氯)可以被其他亲核试剂取代。
常用试剂和条件
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠、氢化铝锂。
亲核试剂: 胺、硫醇和醇。
主要产物
由这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能产生磺酸,而还原可能产生胺。
科学研究应用
化学
在化学领域,该化合物可用作合成更复杂分子的构建块。其独特的结构允许各种官能团转化。
生物学
在生物学研究中,它可以作为探针来研究酶相互作用或作为生物活性分子的前体。
医学
工业
在工业领域,它可用于合成特种化学品、染料和聚合物。
作用机理
[4-溴-2-[(E)-[(4-氯苯基)磺酰肼基亚甲基]甲基]苯基] 4-氯苯甲酸酯发挥作用的机制涉及与特定分子靶标的相互作用。这些可能包括酶、受体或其他蛋白质。磺酰肼基特别活泼,可以与蛋白质上的亲核位点形成共价键,从而导致生物途径的抑制或激活。
作用机制
The mechanism by which [4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The sulfonylhydrazinylidene group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.
相似化合物的比较
类似化合物
[4-溴-2-[(E)-[(4-氯苯基)磺酰肼基亚甲基]甲基]苯基] 4-氯苯甲酸酯: 与其他磺酰肼衍生物具有相似性。
乙酰乙酸乙酯: 另一种具有类似酯键但具有不同官能团的化合物。
4-溴苯乙醇: 在芳环上含有一个溴原子,但缺少磺酰肼基。
属性
分子式 |
C20H13BrCl2N2O4S |
|---|---|
分子量 |
528.2 g/mol |
IUPAC 名称 |
[4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C20H13BrCl2N2O4S/c21-15-3-10-19(29-20(26)13-1-4-16(22)5-2-13)14(11-15)12-24-25-30(27,28)18-8-6-17(23)7-9-18/h1-12,25H/b24-12+ |
InChI 键 |
PGAWZRIQSZVENJ-WYMPLXKRSA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid](/img/structure/B12026168.png)
![(5Z)-5-(2,4-Dichlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12026175.png)



![3-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B12026198.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026212.png)


![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12026236.png)

![N-(2-Naphthyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026249.png)
